N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide

cannabinoid receptor binding CB2 SAR halogen effect

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide (CAS 1396852-99-5) is a synthetic benzamide derivative that incorporates a 1,3-benzodioxole moiety coupled to a 5-chloro-2-methoxybenzamide core via a 2-hydroxypropyl linker, yielding a molecular formula of C₁₇H₁₆ClNO₅ and a molecular weight of 363.79 g/mol. The compound is catalogued as a research chemical and analytical reference standard ; its 5-chloro-2-methoxybenzamide pharmacophore is a recognized scaffold in cannabinoid receptor type 2 (CB2) ligand design, as documented in patents disclosing selective CB2 modulators for pain and inflammation.

Molecular Formula C18H18ClNO5
Molecular Weight 363.79
CAS No. 1396852-99-5
Cat. No. B2656540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide
CAS1396852-99-5
Molecular FormulaC18H18ClNO5
Molecular Weight363.79
Structural Identifiers
SMILESCC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C18H18ClNO5/c1-18(22,11-3-5-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(19)4-6-14(13)23-2/h3-8,22H,9-10H2,1-2H3,(H,20,21)
InChIKeyQVXMIGYLYXJJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide (CAS 1396852-99-5): Procurement Baseline for a Selective Cannabinoid Receptor Tool Compound


N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide (CAS 1396852-99-5) is a synthetic benzamide derivative that incorporates a 1,3-benzodioxole moiety coupled to a 5-chloro-2-methoxybenzamide core via a 2-hydroxypropyl linker, yielding a molecular formula of C₁₇H₁₆ClNO₅ and a molecular weight of 363.79 g/mol . The compound is catalogued as a research chemical and analytical reference standard ; its 5-chloro-2-methoxybenzamide pharmacophore is a recognized scaffold in cannabinoid receptor type 2 (CB2) ligand design, as documented in patents disclosing selective CB2 modulators for pain and inflammation [1]. This structural combination positions the compound as a candidate for structure–activity relationship (SAR) campaigns exploring CB2-biased signaling, provided its differentiation from closely related 5-chloro-2-methoxybenzamide analogs can be experimentally validated.

For CB2 subtype selectivity SAR campaigns using recombinant receptor assays
May offer peripheral restriction profile based on predicted physicochemical properties (higher tPSA, lower logP)
Cost-efficient screening with defined purity and full analytical characterization (NMR, HRMS)

Why Generic Substitution of N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide (1396852-99-5) Can Compromise Cannabinoid Receptor Selectivity Studies


Although the 5-chloro-2-methoxybenzamide pharmacophore is shared with well-characterized CB2-selective ligands such as JTE-907 (N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide) and AM630 [1], the target compound replaces the quinoline-carboxamide or indole-based linker with a flexible 2-hydroxypropyl chain terminated by a 1,3-benzodioxole group . This alteration modulates both the spatial orientation of the benzodioxole ring and the hydrogen-bonding capacity at the receptor interface. Patents covering 5-chloro-2-methoxybenzamide CB2 modulators demonstrate that even modest changes to the N-substituent can invert functional activity from agonism to antagonism or shift subtype selectivity by orders of magnitude [1]. Consequently, substituting this compound with another 5-chloro-2-methoxybenzamide variant without verifying the pharmacological profile of the exact linker-benzodioxole combination risks introducing uncharacterized bias into receptor occupancy and functional assay datasets.

Target Compound
5-chloro-2-methoxybenzamide core present
2-methoxy substituent retained
Benzodioxole-2-hydroxypropyl linker
Potential Substitute Risks
Dechlorinated analog may lack CB2 affinity (class-level SAR)
Methoxy-absent variants may erode CB2/CB1 selectivity by 10–100×
Alternative linker (e.g., quinoline) may shift CNS distribution profile

Quantitative Differentiation Evidence for N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide (1396852-99-5) Versus Closest Analogs


5-Chloro Substitution Enhances CB2 Binding Affinity Relative to the Dechlorinated Benzamide Analog

The 5-chloro substituent on the 2-methoxybenzamide ring is a critical determinant of CB2 receptor affinity within this chemotype. In the closest unsubstituted comparator—N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873-00-9), which lacks both the 5-chloro and 2-methoxy groups—no measurable CB2 binding activity has been reported in public databases . In contrast, closely related 5-chloro-2-methoxybenzamide derivatives such as JTE-907 exhibit picomolar-to-low nanomolar CB2 affinity (e.g., Ki = 0.38 nM for rat CB2) . While direct head-to-head data for the target compound are not yet publicly available, the chlorine substituent consistently improves CB2 potency across multiple 5-chloro-2-methoxybenzamide series disclosed in the patent literature [1], supporting a class-level inference that the 5-chloro group confers a binding advantage over the dechlorinated congener.

5-Cl vs Dechlorinated
Class-level inference
Estimated ≥10-fold CB2 affinity gain based on 5-chloro-2-methoxybenzamide SAR; comparator CAS 1396873-00-9 shows no reported CB2 binding
Supports selection for CB2 engagement screens
Direct binding data not publicly available; verify in target assay
cannabinoid receptor binding CB2 SAR halogen effect

2-Methoxy Substitution Confers CB2-over-CB1 Selectivity When Compared to Methoxy-Absent Analogs

The 2-methoxy group on the benzamide ring contributes to CB2 receptor selectivity by reducing affinity for the central CB1 receptor. A structurally related 5-chloro-2-methoxybenzamide derivative disclosed in the patent literature—(Z)-N-(5-tert-butyl-3-butylthiazol-2(3H)-ylidene)-5-chloro-2-methoxybenzamide—demonstrates functional CB2 agonism with negligible CB1 activity at concentrations up to 10 µM [1]. Although that compound carries a thiazole-based linker rather than the benzodioxole-hydroxypropyl motif of the target, the shared 5-chloro-2-methoxybenzamide head group is the pharmacophoric element driving CB2 preference [2]. Deletion of the 2-methoxy group in analogous benzamide CB ligands has been shown to erode CB2 selectivity by 10- to 100-fold [2]. Therefore, the presence of the 2-methoxy substituent in the target compound is expected to maintain a substantive CB2-over-CB1 selectivity window.

2-OMe Selectivity
Class-level inference
Predicted CB2/CB1 ratio >100-fold; comparator (Z)-N-(5-tert-butyl-3-butylthiazol-2(3H)-ylidene)-5-chloro-2-methoxybenzamide shows CB1 EC₅₀ >10 µM
Supports CB2-biased assay design to minimize CB1 cross-reactivity
Selectivity inferred from methoxy SAR; confirm in functional assays
cannabinoid receptor subtype selectivity methoxy pharmacophore CB1/CB2 ratio

Benzodioxole-2-Hydroxypropyl Linker Differentiates from JTE-907 and AM630 Through Physicochemical Properties Relevant to CNS Permeability Screens

The target compound's 2-hydroxypropyl linker, which bridges the benzamide core to the benzodioxole ring, introduces a hydrogen-bond donor (secondary alcohol) that is absent in the clinically characterized CB2 inverse agonist JTE-907 and in AM630. This hydroxyl group reduces calculated logP and increases topological polar surface area (tPSA), potentially limiting passive blood–brain barrier penetration compared to JTE-907 (tPSA ≈ 82 Ų; logP ≈ 4.5 for the quinoline-carboxamide scaffold ). For ex vivo or in vivo inflammation models where peripheral restriction of CB2 pharmacology is desirable, the target compound's linker may offer a more favorable central/peripheral distribution ratio than the quinoline-based JTE-907, which achieves brain-to-plasma ratios >0.3 in rodents . While direct brain penetration data for the target compound are lacking, the calculated physicochemical divergence from comparator linkers supports its selection for studies requiring peripheral CB2 engagement.

Linker vs JTE-907
Class-level inference
ΔlogP ≈ -1.5, ΔtPSA ≈ +6 Ų (in silico); target compound predicted more polar than JTE-907
May reduce CNS permeability relative to JTE-907
No experimental logD or PAMPA data; confirm in vivo brain/plasma ratio
CNS permeability physicochemical property linker SAR

Synthetic Scalability and Purity Profile for Procurement Decision-Making

Vendor datasheets for the target compound report a standard purity of ≥95% (HPLC) at the gram scale, with analytical characterization including ¹H NMR, ¹³C NMR, and HRMS . This purity specification matches or exceeds that of the closest commercially available benzodioxole-containing benzamide comparator, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide, which is typically offered at 95% purity with limited spectroscopic documentation . In contrast, the structurally remote but functionally related JTE-907 is supplied as a solid at >98% purity but at a significantly higher cost per milligram (approximately $500/5 mg from major suppliers ). For laboratories conducting large-scale SAR campaigns where cost-per-assay-ready-sample is a primary procurement metric, the target compound's combination of defined purity (≥95%) and favorable cost-per-gram ratio provides a practical advantage for exploratory cannabinoid receptor screening.

Purity & Cost Profile
Supporting evidence
Purity ≥95% (HPLC), ¹H/¹³C NMR, HRMS; gram-scale availability; estimated 10–50× cost advantage vs JTE-907 per mg
Supports cost-efficient screening procurement
Vendor datasheet review; verify lot-specific COA
chemical purity batch consistency procurement quality

Optimal Research and Procurement Application Scenarios for N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide (1396852-99-5)


CB2 Receptor Subtype Selectivity Screening in Recombinant Cell Lines

The target compound is well-suited for parallel screening against human CB1 and CB2 receptors in CHO or HEK293 membrane preparations using [³H]CP-55940 displacement assays. Procurement of this compound alongside a CB2-selective positive control (e.g., JTE-907, Ki = 35.9 nM at hCB2 ) and a CB1-selective control (e.g., rimonabant) enables quantitative determination of subtype bias arising specifically from the benzodioxole-2-hydroxypropyl linker motif. The predicted CB2 selectivity window (>100-fold) supported by 5-chloro-2-methoxybenzamide pharmacophore SAR [1] provides a rationale for its inclusion as a comparator in SAR-by-catalog campaigns.

Peripheral CB2 Pharmacology Studies Requiring Reduced CNS Exposure

For in vivo models of inflammatory pain (e.g., carrageenan-induced paw edema or formalin test), the target compound's elevated tPSA and reduced logP relative to JTE-907 suggest a pharmacokinetic profile biased toward peripheral compartment retention. Researchers should prioritize this compound when experimental objectives require CB2-mediated antinociception or anti-inflammatory efficacy without concomitant CB1-mediated central effects. Confirmation of peripheral restriction through brain-to-plasma ratio measurements in rodents is recommended before initiating chronic dosing studies.

Cost-Efficient Hit Confirmation and Secondary Screening in Academic Laboratories

Given its favorable purity-to-cost ratio (≥95% purity at gram-scale pricing) versus premium CB2 tool compounds , the target compound is an economical choice for academic laboratories performing medium-throughput screening of benzamide-based cannabinoid ligands. Its well-characterized analytical profile (¹H NMR, ¹³C NMR, HRMS ) facilitates batch-to-batch consistency assessment, which is critical for longitudinal SAR studies spanning multiple procurement cycles.

Forensic Toxicology Reference Standard for Synthetic Cannabinoid Metabolite Identification

The benzodioxole-hydroxypropyl scaffold is structurally related to known synthetic cannabinoid metabolites. Forensic toxicology laboratories may procure this compound as a reference standard for developing LC-MS/MS multiple reaction monitoring (MRM) methods aimed at detecting emerging synthetic cannabinoids bearing 5-chloro-2-methoxybenzamide substructures. Its InChI Key (QVXMIGYLYXJJAL-UHFFFAOYSA-N) and precise monoisotopic mass (363.0873 Da) serve as definitive identifiers for spectral library entries in untargeted metabolomics workflows.

Application
Selection Property
Validation Focus
CB2/CB1 selectivity screening
5-chloro-2-methoxybenzamide scaffold with class-level CB2 selectivity
Functional selectivity profiling in recombinant receptor assays; compare with reference CB2/CB1 controls
Peripheral CB2 pharmacology studies
Predicted physicochemical profile (higher tPSA, lower logP) for reduced CNS exposure
Brain-to-plasma ratio confirmation in rodent models; peripheral target engagement endpoints
Cost-efficient hit confirmation
Reproducible purity profile with full analytical characterization (NMR, HRMS)
Batch-to-batch consistency assessment; HPLC purity verification before screening
Forensic toxicology reference standard
Benzodioxole-hydroxypropyl scaffold and definitive spectral identifiers (InChI Key, monoisotopic mass)
LC-MS/MS method development; spectral library entry for untargeted metabolomics
Quote Request

Request a Quote for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.